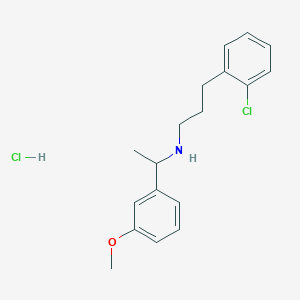

R-568 (hydrochloride)

Description

Contextualization within Calcium-Sensing Receptor Modulators

The calcium-sensing receptor (CaSR) is a G protein-coupled receptor that plays a pivotal role in maintaining calcium homeostasis by detecting minute changes in extracellular calcium concentrations. pnas.orgnih.govbioscientifica.com Modulators of this receptor are classified based on their mechanism of action. R-568 is a Type II calcimimetic, which functions as a positive allosteric modulator of the CaSR. pnas.orgscientificlabs.ietocris.comphysiology.org

Unlike Type I calcimimetics (e.g., calcium ions) that directly activate the receptor, Type II agents like R-568 bind to an allosteric site on the receptor, distinct from the calcium-binding site. spnefro.ptscbt.com This binding does not activate the receptor on its own but significantly increases the receptor's sensitivity to activation by extracellular calcium ions (Ca2+). pnas.orgmedchemexpress.commedchemexpress.com Consequently, the CaSR is activated at lower calcium concentrations than would normally be required. scbt.com This allosteric modulation effectively lowers the threshold for CaSR activation, amplifying its signaling cascade. oup.com R-568 and its deschloro-analogue, NPS R-467, are considered archetypal Type II calcimimetics that have been instrumental in defining this class of compounds. pnas.orgphysiology.org

Table 1: Chemical Profile of R-568 hydrochloride

| Property | Value |

|---|---|

| Formal Name | 2-chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]-benzenepropanamine, monohydrochloride caymanchem.com |

| Alternate Names | KRN 568, NPS R-568, Tecalcet medchemexpress.comcaymanchem.com |

| Molecular Formula | C18H22ClNO • HCl caymanchem.com |

| Molecular Weight | 340.3 g/mol caymanchem.com |

| CAS Number | 177172-49-5 tocris.comcaymanchem.com |

| Purity | ≥99% (HPLC) tocris.com |

Role as a Calcimimetic Agent in Biochemical Regulation

The primary biochemical role of R-568 as a calcimimetic agent is to suppress the secretion of parathyroid hormone (PTH). nih.govnih.gov It achieves this by potentiating the inhibitory effect of extracellular calcium on the parathyroid glands. pnas.org In vitro studies using bovine parathyroid cells have shown that R-568 inhibits PTH secretion with a high degree of potency. caymanchem.com This effect is stereoselective, with the R-enantiomer being significantly more potent than the S-enantiomer. pnas.org

The mechanism involves R-568 binding to the CaSR, which shifts the concentration-response curve for calcium to the left. pnas.orgoup.com This means that a lower concentration of extracellular calcium is needed to achieve half-maximal inhibition of PTH secretion. For instance, in one study, 100 nM of R-568 decreased the EC50 value for extracellular Ca2+ from 1.66 mM to 0.61 mM in bovine parathyroid cells. pnas.org This increased sensitivity of the parathyroid cells to calcium results in a dose-dependent reduction in plasma PTH levels. oup.comcaymanchem.com

Beyond regulating PTH secretion, research indicates that R-568 influences the cellular activity within the parathyroid gland. Studies in rat models of renal insufficiency have demonstrated that R-568 can suppress parathyroid cell proliferation. tocris.commedchemexpress.comcaymanchem.com Furthermore, R-568 has been shown to increase the expression of the vitamin D receptor (VDR) in rat parathyroid glands, suggesting a more complex regulatory role involving the interplay between calcium and vitamin D signaling pathways. physiology.org In experimental models, R-568 has also been observed to reverse osteitis fibrosa, a bone disorder associated with hyperparathyroidism. ahajournals.org

Table 2: In Vitro and In Vivo Activity of R-568

| Parameter | Finding | Research Model |

|---|---|---|

| PTH Secretion Inhibition (IC50) | 27 nM caymanchem.com | Bovine Parathyroid Cells caymanchem.com |

| Plasma PTH Reduction (ED50) | 1.1 mg/kg caymanchem.com | Rats caymanchem.com |

| Plasma Calcium Reduction (ED50) | 10.4 mg/kg caymanchem.com | Rats caymanchem.com |

| Effect on Ca2+ EC50 | Decreased from 1.66 mM to 0.61 mM (with 100 nM R-568) pnas.org | Bovine Parathyroid Cells pnas.org |

| VDR mRNA Expression | 306 ± 46% increase (with 0.001 μM R-568) physiology.org | Rat Parathyroid Glands (in vitro) physiology.org |

| Parathyroid Cell Proliferation | Suppressed in a dose-dependent manner tocris.commedchemexpress.com | Rats with Renal Insufficiency tocris.commedchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H23Cl2NO |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H |

InChI Key |

YJXUXANREVNZLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of R 568 Hydrochloride

Calcium-Sensing Receptor (CaSR) Modulation

The primary target of R-568 is the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) predominantly found in the parathyroid glands and kidneys. scbt.comtocris.com R-568's interaction with this receptor is nuanced, leading to significant changes in cellular function.

Allosteric Potentiation of CaSR Activity

R-568 acts as a positive allosteric modulator of the CaSR. caymanchem.comscbt.com This means it binds to a site on the receptor that is distinct from the primary calcium-binding site. scbt.com This binding event enhances the receptor's sensitivity to extracellular calcium. scbt.commedchemexpress.com Consequently, the CaSR can be activated at lower calcium concentrations than would normally be required. scbt.com This potentiation of CaSR activity has been demonstrated in various studies, where R-568 was shown to increase the receptor's response to calcium ions. pnas.orgscbt.com The calcimimetic effect of R-568 is stereoselective, with the R-enantiomer being significantly more potent than the S-enantiomer. pnas.org

Experimental evidence shows that R-568 and other calcimimetics like Calindol enhance the affinity of the CaSR for calcium. u-strasbg.fr This allosteric modulation is crucial for its therapeutic potential, particularly in conditions characterized by dysregulated calcium sensing. oup.com Furthermore, studies using chimeric receptors have suggested that the transmembrane domain of the CaSR is important for the action of allosteric modulators like R-568. d-nb.infooup.com

Impact on Extracellular Calcium Sensitivity of CaSR

A key consequence of R-568's allosteric modulation is a leftward shift in the concentration-response curve for extracellular calcium. pnas.orgmedchemexpress.com This indicates that in the presence of R-568, a lower concentration of extracellular calcium is needed to achieve a half-maximal activation of the CaSR. pnas.orgmedchemexpress.com For instance, in bovine parathyroid cells, R-568 was found to decrease the EC50 value for extracellular calcium, effectively increasing the receptor's sensitivity. pnas.orgmedchemexpress.com This heightened sensitivity means that the CaSR can respond to more subtle changes in blood calcium levels, leading to a more tightly regulated system. physiology.org

The ability of R-568 to enhance the CaSR's sensitivity to extracellular calcium has been observed in various experimental models, including HEK 293 cells expressing the human CaSR. pnas.org This effect is central to its primary pharmacological action of suppressing parathyroid hormone secretion. pnas.orgnih.gov

Effects on Intracellular Calcium Homeostasis

Activation of the CaSR by R-568 leads to downstream effects on intracellular calcium levels. scbt.combioscientifica.com The compound potentiates the increase in intracellular calcium concentration ([Ca2+]i) induced by extracellular calcium. caymanchem.com This is achieved through the mobilization of calcium from intracellular stores. plos.orgnih.govnih.gov Studies in HEK-293 cells have shown that R-568 can induce oscillations in intracellular calcium, a phenomenon dependent on the activation of the inositol (B14025) trisphosphate pathway and the subsequent release of calcium from the endoplasmic reticulum. bioscientifica.comphysiology.org

Interestingly, the effects of R-568 on intracellular calcium can also occur independently of the CaSR in certain cell types. In human umbilical vein endothelial cells (HUVECs), both R-568 and its less active enantiomer, S-568, were found to increase intracellular calcium levels and nitric oxide release, even in the presence of a CaSR antagonist, suggesting a CaSR-independent mechanism in this specific context. plos.orgnih.govnih.gov However, in the context of its primary mechanism in parathyroid cells, the effect on intracellular calcium is directly linked to CaSR activation. pnas.orgbioscientifica.com

CaSR-Dependent Signaling Pathways

The activation of the CaSR by R-568 initiates a cascade of intracellular signaling events, primarily through its coupling to G proteins. medchemexpress.comphysiology.orgscbt.comnih.gov These pathways ultimately mediate the physiological effects of the compound.

G Protein-Coupled Receptor (GPCR) Cascade Activation

The CaSR is a member of the G protein-coupled receptor superfamily. tocris.comoup.com Upon activation by calcium and potentiation by R-568, the CaSR couples to several G proteins, including Gq/11 and Gi/o. nih.govpnas.orgmednexus.org The activation of Gq/11 leads to the stimulation of phospholipase C (PLC). oup.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researcher.life IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. bioscientifica.comresearcher.life

Simultaneously, the CaSR can couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. tocris.com The activation of these G protein cascades is fundamental to the cellular responses elicited by R-568. medchemexpress.comphysiology.orgscbt.comnih.gov

Regulation of Parathyroid Hormone Secretion and Synthesis

One of the most significant and well-documented effects of R-568 is its regulation of parathyroid hormone (PTH). medchemexpress.comphysiology.orgnih.govoup.com By increasing the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium, R-568 effectively mimics a state of high calcium. pnas.orgphysiology.org This leads to a potent, dose-dependent inhibition of PTH secretion. pnas.orgcaymanchem.comphysiology.org In vitro studies on bovine parathyroid cells have demonstrated that R-568 can inhibit PTH secretion at nanomolar concentrations. pnas.org

Beyond inhibiting its secretion, R-568 has also been shown to suppress PTH synthesis. physiology.org This dual action on both the release and production of PTH makes it a powerful agent in managing conditions of hyperparathyroidism. physiology.orgnih.gov Furthermore, research indicates that R-568 can also suppress the proliferation of parathyroid cells, a key factor in the development of parathyroid gland hyperplasia.

Research Findings on R-568 (hydrochloride)

| Finding | Cell/Animal Model | Key Result | Reference |

| Allosteric Potentiation | Bovine parathyroid cells | R-568 potentiated the effects of extracellular Ca2+ on [Ca2+]i and PTH secretion. | pnas.org |

| Increased Ca2+ Sensitivity | Bovine parathyroid cells | R-568 decreased the IC50 value for inhibition of PTH secretion by extracellular Ca2+ from 0.97 mM to 0.36 mM. | pnas.org |

| Inhibition of PTH Secretion | Bovine parathyroid cells | IC50 of 27 ± 7 nM for inhibition of PTH secretion. | pnas.orgcaymanchem.com |

| Intracellular Ca2+ Oscillations | HEK-293 cells expressing CaSR | R-568 induced oscillations in intracellular free calcium concentration. | bioscientifica.com |

| Suppression of PTH in vivo | Normal rats | Dose-dependent decrease in plasma PTH levels with an ED50 of 1.1 ± 0.7 mg/kg. | nih.gov |

| Suppression of Parathyroid Cell Proliferation | Rats with chronic renal insufficiency | R-568 suppressed parathyroid cell proliferation. | caymanchem.com |

Influence on Vitamin D Receptor (VDR) Expression

The calcimimetic compound R-568 has been shown to exert a significant influence on the expression of the Vitamin D Receptor (VDR) in parathyroid cells. physiology.orgcapes.gov.brresearchgate.net Research indicates that extracellular calcium plays a role in regulating VDR mRNA expression in these cells. physiology.org Since R-568 potentiates the effect of extracellular calcium on the calcium-sensing receptor (CaSR), it was hypothesized and subsequently demonstrated that R-568 administration leads to increased VDR expression. physiology.orgcapes.gov.br

In vitro studies using cultured rat parathyroid glands revealed that R-568 increased both VDR mRNA and protein levels. physiology.orgresearchgate.net This effect was dose-dependent, with a 0.001 microM concentration of R-568 in the presence of 1 mM calcium inducing an increase in VDR mRNA comparable to that seen with a higher calcium concentration of 1.5 mM. researchgate.net Furthermore, R-568 treatment also resulted in elevated VDR protein levels in normal rat parathyroid glands and in human parathyroid glands exhibiting diffuse hyperplasia. physiology.orgcapes.gov.br

In vivo studies in rats corroborated these findings, showing an increase in VDR mRNA after the administration of R-568. researchgate.net This upregulation of VDR expression by R-568 provides additional support for the use of calcimimetics in managing conditions like secondary hyperparathyroidism. physiology.orgcapes.gov.br

Modulation of Cellular Proliferation

R-568 has demonstrated significant effects on cellular proliferation in various cell types, often mediated through its action on the Calcium-Sensing Receptor (CaSR). In parathyroid cells, R-568 has been shown to suppress proliferation, a key factor in its therapeutic potential for hyperparathyroidism. medchemexpress.comcaymanchem.com Studies in rats with renal insufficiency have shown that R-568 administration reduces the number of proliferating parathyroid cells. medchemexpress.comcaymanchem.com

The compound's influence on proliferation extends to other cell types as well. In human vascular smooth muscle cells, R-568 has been found to attenuate proliferation, which is a crucial aspect of its potential to prevent vascular remodeling and calcification. nih.gov Conversely, in certain contexts, R-568 can stimulate cell proliferation. For instance, in CCL39 cells transfected with the parathyroid calcium receptor (PCaR), increased extracellular calcium in combination with R-568 strongly stimulated DNA synthesis and cell proliferation. oup.comoup.com Similarly, in pulmonary artery smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH), R-568 was found to significantly enhance cell proliferation. plos.org

Furthermore, in the context of colon cancer cells, the anti-proliferative effects of 1,25-dihydroxyvitamin D3 (1,25-D3) were potentiated by R-568 in cells expressing the wild-type CaSR. frontiersin.orgresearchgate.net This suggests a complex and cell-type-specific modulation of proliferation by R-568, largely dependent on the presence and functional status of the CaSR.

Restoration of Function in Mutated CaSR Variants

A significant aspect of R-568's mechanism of action is its ability to rescue the function of certain inactivating mutations in the Calcium-Sensing Receptor (CaSR). oup.com These mutations are responsible for disorders such as familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT). oup.com

R-568, as a positive allosteric modulator, binds to the transmembrane domain of the CaSR and increases its sensitivity to extracellular calcium ([Ca²⁺]o). oup.comresearchgate.net This allosteric modulation can overcome the functional defects caused by specific mutations. Studies have shown that R-568 can enhance the responsiveness of CaSR mutants located in both the extracellular domain (e.g., W530G and C568Y) and the intracellular C-terminal domain (e.g., Q926R and D1005N) to [Ca²⁺]o. oup.com

For example, in HEK293 cells expressing certain CaSR mutants, R-568 significantly enhanced the intracellular calcium ([Ca²⁺]i) response to elevated extracellular calcium. researchgate.net In some cases, R-568 restored the response of mutant receptors to levels comparable to the wild-type CaSR. researchgate.net However, not all mutations are responsive to R-568. For instance, mutants like W718X, M734R, and L849P remained unresponsive even in the presence of the compound. oup.comresearchgate.net

The ability of R-568 to act as a "pharmacochaperone" is also noteworthy. It can promote the proper folding and plasma membrane targeting of some CaSR mutants, thereby increasing their functional expression. nih.goveuropa.euresearchgate.net This restorative effect on mutated CaSRs highlights the potential of R-568 as a therapeutic agent for certain genetic disorders of calcium metabolism. oup.comthieme-connect.com

CaSR-Independent Signaling Mechanisms

Modulation of Intracellular Calcium Release Independent of Extracellular Calcium

R-568 can induce an increase in intracellular calcium ([Ca²⁺]i) levels through mechanisms that are independent of extracellular calcium and the canonical CaSR signaling pathway. nih.govplos.orgnih.gov Studies in human umbilical vein endothelial cells (HUVECs) have shown that both R-568 and its enantiomer, S-568, can significantly increase [Ca²⁺]i by mobilizing calcium from intracellular stores. nih.govplos.orgnih.gov This effect persists even in a calcium-free medium and after the depletion of intracellular calcium stores with thapsigargin, although the response is abolished when both conditions are present simultaneously. nih.gov

Importantly, this mobilization of intracellular calcium by R-568 in HUVECs occurs despite the finding that the functional CaSR dimers are largely absent from the plasma membrane in these cells. nih.govplos.orgnih.gov Furthermore, the negative allosteric modulator of CaSR, Calhex-231, does not inhibit the R-568-induced increase in [Ca²⁺]i, further supporting a CaSR-independent mechanism in this cell type. nih.govplos.org This suggests that R-568 can interact with other cellular targets or pathways to effect intracellular calcium release.

Activation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide Release

R-568 has been shown to stimulate the release of nitric oxide (NO) from endothelial cells through the activation of endothelial nitric oxide synthase (eNOS). nih.govplos.orgnih.gov This effect has been observed in both human aortic endothelial cells (HAECs) and human umbilical vein endothelial cells (HUVECs). nih.govplos.org The increased NO release is a direct consequence of the R-568-induced elevation of intracellular calcium, as the effect is completely abolished in calcium-free conditions. nih.govplos.org

The activation of eNOS by R-568 involves the phosphorylation of the enzyme at serine 1177 (eNOS-ser1177). nih.govplos.orgnih.gov R-568 stimulates this phosphorylation in a dose-dependent manner. nih.govplos.org The R-568-induced eNOS-ser1177 phosphorylation is also dependent on the increase in intracellular calcium. nih.govplos.org

Interestingly, this activation of eNOS and subsequent NO release by R-568 in HUVECs appears to be independent of the CaSR. nih.govplos.orgnih.gov The lack of functional CaSR dimers on the plasma membrane of these cells, coupled with the inability of the CaSR inhibitor Calhex-231 to block the effects of R-568, points towards a CaSR-independent signaling pathway. nih.govplos.org One proposed alternative is the potential modulation of another G protein-coupled receptor, GPRC6A, which is also sensitive to calcium and can be activated by R-568. nih.govplos.org

Involvement of Extracellular Signal-Regulated Kinase (ERK 1/2) Phosphorylation

The signaling pathways activated by R-568 also involve the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govmdpi.com In human vascular smooth muscle cells (VSMCs), treatment with R-568 leads to a significant increase in the phosphorylation of ERK1/2. nih.gov This activation of the ERK1/2 pathway is crucial for the inhibitory effects of R-568 on vascular calcification, as blocking ERK1/2 phosphorylation completely negates these effects. nih.gov

The activation of ERK1/2 by R-568 is a relatively rapid process, with the strongest phosphorylation observed after 30 minutes of treatment in VSMCs. nih.gov This suggests a direct and prompt engagement of this signaling cascade. The Ras-mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 is a key component, is a critical regulator of various cellular processes, including cell growth, proliferation, and survival. mdpi.com

In other cell types, such as podocytes, R-568 has been shown to induce the ERK1/2-mediated p90RSK/CREB signaling cascade, which contributes to its protective effects against cell damage. mdpi.com Furthermore, in HEK293 cells transfected with the CaSR, R-568 potentiates the activation of ERK1/2, indicating that in some contexts, this signaling pathway is linked to CaSR activation. biorxiv.orgphysiology.org

PI3K/Akt Pathway Modulation

The phosphoinositide-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, survival, and proliferation. mdpi.comnih.gov Research has indicated that R-568 (hydrochloride), a calcimimetic agent, can modulate this pathway, suggesting a mechanism of action that extends beyond its primary effects on the calcium-sensing receptor (CaSR).

In a rat model of subarachnoid hemorrhage (SAH), treatment with R-568 was found to significantly increase the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), as well as the expression of endothelial nitric oxide synthase (eNOS). researchgate.net SAH typically leads to a marked decrease in the p-PI3K/PI3K and p-Akt/Akt ratios, which was reversed by R-568 administration. researchgate.net This suggests that R-568 attenuates SAH-induced vasospasm by activating the PI3K/Akt/eNOS signaling pathway. researchgate.net The therapeutic effects of R-568 were completely blocked by the PI3K inhibitor Wortmannin, further confirming the pathway's involvement. researchgate.net

The activation of the PI3K/Akt pathway by CaSR agonists like R-568 is recognized as a mechanism that can promote cell survival. nih.gov Conversely, CaSR antagonists have been shown to inhibit this pathway. nih.gov For instance, in hypoxic human pulmonary arterial smooth muscle cells, the CaSR agonist R-568 was used to demonstrate that the PI3K/Akt pathway is involved in autophagy regulation. nih.gov The addition of a PI3K inhibitor suppressed the activation of Akt and its downstream target, mTOR, which had been stimulated by R-568. nih.gov

These findings highlight that the modulation of the PI3K/Akt pathway is a significant component of the molecular action of R-568, contributing to its therapeutic effects in vascular contexts.

Exploration of Stereoselectivity in Biological Responses (R-568 vs. S-568)

The biological activity of the calcimimetic R-568 is highly stereoselective, a characteristic that is crucial for confirming its mechanism of action is mediated through the calcium-sensing receptor (CaSR). mdpi.com R-568 and its "mirror image" enantiomer, S-568, differ only in the three-dimensional arrangement of their atoms. mdpi.com

In systems where the CaSR is the primary target, the R-enantiomer (R-568) is significantly more potent than the S-enantiomer (S-568). mdpi.compnas.org Studies on bovine parathyroid cells and HEK 293 cells engineered to express the human parathyroid CaSR have shown that R-568 is 10- to 100-fold more potent at increasing intracellular calcium concentrations ([Ca²⁺]i) and inhibiting parathyroid hormone (PTH) secretion. pnas.org In bovine parathyroid cells, R-568 inhibited PTH secretion with an IC₅₀ of 27 ± 7 nM, whereas the S-enantiomer had no effect at concentrations up to 1 µM. pnas.org

Similarly, in HT29 colon cancer cells transfected with the CaSR, R-568 strongly upregulated the expression of both the CaSR itself and the pro-inflammatory cytokine interleukin 8 (IL-8), while the S-enantiomer had no effect. mdpi.com This stereospecificity confirms that these effects are mediated by the CaSR. mdpi.com

However, not all biological responses to these compounds exhibit stereoselectivity. In human umbilical vein endothelial cells (HUVECs), both R-568 and S-568 were found to significantly increase intracellular Ca²⁺ levels and stimulate the release of nitric oxide (NO). nih.govnih.gov This effect was observed even in the presence of a CaSR negative allosteric modulator, suggesting the action is independent of the CaSR in these cells. nih.govnih.gov The lack of stereoselectivity in this context indicates a different, CaSR-independent mechanism of action for the calcimimetics in the human endothelium. nih.govnih.gov

The table below summarizes the comparative effects of R-568 and S-568 in different biological systems, illustrating the principle of stereoselectivity.

| Cell/Tissue Type | Biological Response | R-568 Potency | S-568 Potency | Stereoselective? | Source |

| Bovine Parathyroid Cells | Inhibition of PTH Secretion | IC₅₀ = 27 ± 7 nM | No effect up to 1 µM | Yes | pnas.org |

| HEK 293 Cells (with hCaSR) | Increase in [Ca²⁺]i | 10-100x more potent than S-568 | Lower potency | Yes | pnas.org |

| HT29 Colon Cancer Cells (with CaSR) | Upregulation of IL-8 | Strong induction | No effect | Yes | mdpi.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increase in [Ca²⁺]i and NO release | Significant increase | Significant increase | No | nih.govnih.gov |

This differential activity underscores the importance of the specific cellular and receptor context in determining the biological effects of chiral molecules like R-568.

Preclinical Pharmacological Effects and Biological Implications of R 568 Hydrochloride

Endocrine System Research

Regulation of Parathyroid Gland Function in Animal Models

R-568 (hydrochloride) is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). This receptor plays a crucial role in regulating the secretion of parathyroid hormone (PTH). physiology.org In preclinical studies involving animal models, R-568 has demonstrated significant effects on parathyroid gland function.

In rats with chronic renal insufficiency (CRI) and severe secondary hyperparathyroidism, administration of R-568 has been shown to prevent the expected increase in serum PTH levels. nih.gov Both daily gavage and continuous subcutaneous infusion of R-568 were effective in controlling PTH levels, with infusion maintaining levels comparable to those of sham-operated controls. nih.gov Furthermore, R-568 has been observed to suppress the proliferation of parathyroid cells. In a rat model of CRI, R-568 reduced the number of proliferating parathyroid cells by up to 50%. researchgate.net This anti-proliferative effect was also seen in rats with severe secondary hyperparathyroidism, where R-568 completely prevented the increase in parathyroid cell number. nih.gov

The compound has been shown to be effective in both mild and severe forms of secondary hyperparathyroidism in rats, indicating that its potency is maintained even when CaSR expression may be reduced. physiology.org Studies have also demonstrated that R-568 can decrease plasma PTH levels in rats with both renal and dietary-induced secondary hyperparathyroidism. physiology.org The mechanism of action involves increasing the sensitivity of the parathyroid gland's calcium-sensing receptors to extracellular calcium, which in turn inhibits PTH secretion. physiology.orgcaymanchem.com In bovine parathyroid cells, R-568 inhibited PTH secretion with an IC50 of 27 nM. caymanchem.com

It is noteworthy that the effects of R-568 on parathyroid function appear to be independent of changes in serum 1,25(OH)2D3 and phosphate (B84403) levels, suggesting a primary role for the CaSR in mediating these effects. nih.gov

Table 1: Effects of R-568 on Parathyroid Gland Function in Animal Models

| Animal Model | Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Rats | Chronic Renal Insufficiency | Suppressed parathyroid cell proliferation. | researchgate.net |

| Rats | Chronic Renal Insufficiency and Severe Secondary Hyperparathyroidism | Prevented the increase in serum PTH and parathyroid cell number. | nih.gov |

| Rats | Mild and Severe Secondary Hyperparathyroidism | Decreased plasma PTH levels. | physiology.org |

| Rats | Renal and Dietary Secondary Hyperparathyroidism | Decreased plasma PTH levels. | physiology.org |

| Bovine Parathyroid Cells | In Vitro | Inhibited PTH secretion. | caymanchem.com |

Impact on Bone Remodeling and Skeletal Integrity in Models of Chronic Renal Insufficiency

In animal models of chronic kidney disease (CKD), which often leads to mineral and bone disorders, R-568 has shown beneficial effects on bone health. mdpi.comahajournals.org In a rat model of slowly progressive CKD, treatment with R-568 led to an improvement in bone volume. mdpi.comnih.gov Specifically, R-568 administered alone improved biochemical markers of hyperparathyroidism. nih.gov

Furthermore, in uremic rats with high-turnover bone disease, R-568 has been found to reverse osteitis fibrosa and restore cortical bone strength. ahajournals.org For rats with low-turnover bone lesions and osteomalacia, daily administration of R-568 demonstrated anabolic-like effects on the bone. ahajournals.org This suggests that R-568 can positively influence bone remodeling processes that are disrupted in the context of chronic renal insufficiency. mdpi.com

Table 2: Impact of R-568 on Bone in Animal Models of Chronic Renal Insufficiency

| Animal Model | Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Rats | Slowly Progressive Chronic Kidney Disease | Improved bone volume. | mdpi.comnih.gov |

| Uremic Rats | High-Turnover Bone Disease | Reversed osteitis fibrosa and restored cortical bone strength. | ahajournals.org |

| Uremic Rats | Low-Turnover Bone Lesion and Osteomalacia | Exerted anabolic-like actions on bone. | ahajournals.org |

Effects on Vitamin D-Related Pathways

Research indicates that R-568 can influence vitamin D receptor (VDR) expression in the parathyroid glands. physiology.orgresearchgate.netnih.gov In vitro studies using rat parathyroid glands demonstrated that R-568 caused a dose-dependent increase in VDR mRNA expression. physiology.orgresearchgate.net Incubation with R-568 led to a significant increase in VDR mRNA, an effect comparable to that of high calcium concentrations. physiology.orgresearchgate.net

In vivo studies in Wistar rats confirmed these findings, showing that administration of R-568 increased both VDR mRNA and protein expression in the parathyroid glands. physiology.orgresearchgate.net The magnitude of this increase was similar to that observed with calcitriol (B1668218) administration. physiology.orgresearchgate.net Furthermore, R-568 treatment also increased VDR protein levels in human parathyroid glands with diffuse hyperplasia. physiology.orgresearchgate.net This stimulatory effect of R-568 on VDR expression suggests a potential mechanism by which it could enhance the sensitivity of the parathyroid gland to vitamin D, thereby contributing to the regulation of PTH. physiology.org

Table 3: Effects of R-568 on Vitamin D Receptor (VDR) Expression

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Rat Parathyroid Glands (In Vitro) | Dose-dependent increase in VDR mRNA expression. | physiology.orgresearchgate.net |

| Wistar Rats (In Vivo) | Increased VDR mRNA and protein expression in parathyroid glands. | physiology.orgresearchgate.net |

| Human Hyperplastic Parathyroid Glands (In Vitro) | Increased VDR protein in glands with diffuse hyperplasia. | physiology.orgresearchgate.net |

Cardiovascular System Investigations

Attenuation of Vascular Calcification in In Vitro Models

Vascular calcification is a significant complication of chronic kidney disease. nih.govnih.govresearchgate.net In vitro studies using human vascular smooth muscle cells (VSMCs) have shown that R-568 can significantly reduce vascular calcification. nih.govnih.govresearchgate.net When VSMCs were cultured in a high calcium and phosphate medium to induce calcification, treatment with R-568 led to a notable decrease in mineral deposition. nih.govoup.com

The mechanism behind this effect appears to involve the activation of the extracellular signal-regulated kinase (ERK 1/2) signaling pathway. nih.govnih.govresearchgate.net Treatment with R-568 resulted in increased phosphorylation of ERK 1/2. nih.govnih.govresearchgate.net Importantly, blocking this phosphorylation pathway completely negated the inhibitory effects of R-568 on vascular calcification. nih.govnih.govresearchgate.net Additionally, R-568 treatment was associated with a reduction in apoptosis, a process believed to be a driver of vascular calcification. nih.govnih.govresearchgate.net These findings suggest that R-568 may directly protect against vascular calcification by activating pro-survival signaling pathways within vascular cells. nih.govoup.com

Table 4: Effects of R-568 on Vascular Calcification In Vitro

| Cell Model | Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Human Vascular Smooth Muscle Cells | High Calcium and Phosphate Medium | Reduced vascular calcification. | nih.govnih.govresearchgate.netoup.com |

| Human Vascular Smooth Muscle Cells | High Calcium and Phosphate Medium | Increased phosphorylation of ERK 1/2. | nih.govnih.govresearchgate.net |

| Human Vascular Smooth Muscle Cells | High Calcium and Phosphate Medium | Reduced apoptosis. | nih.govnih.govresearchgate.net |

Vasodilatory Effects in Mesenteric Vascular Beds in Rodent Models

Studies on isolated mesenteric vascular beds from both normotensive (WKY) and spontaneously hypertensive (SHR) rats have revealed vasodilatory effects of R-568. nih.gov At higher concentrations (greater than 1 μM), R-568 produced a vasodilatory effect that was independent of the calcium-sensing receptor (CaSR) and endothelial factors like nitric oxide (NO). nih.gov This suggests a direct effect on the vascular smooth muscle cells. nih.gov

Interestingly, at lower concentrations (10 nM - 1 μM), the vascular effects of R-568 were dependent on both the endothelium and the CaSR. nih.gov In normotensive WKY rats, these lower concentrations of R-568 induced vasodilation, which was associated with an Akt-dependent activation of endothelial nitric oxide synthase (eNOS). nih.gov In contrast, in SHR rats, these lower concentrations led to vasoconstriction. nih.gov Other research has also pointed to CaSR-independent vasodilatory effects of R-568 at higher concentrations in rat mesenteric and renal arteries. researchgate.net

Table 5: Vasodilatory Effects of R-568 in Rodent Mesenteric Vascular Beds

| Rodent Model | Concentration of R-568 | Vascular Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| WKY and SHR Rats | > 1 μM | Vasodilation | CaSR-independent, Endothelium-independent | nih.gov |

| WKY Rats | 10 nM - 1 μM | Vasodilation | Endothelium- and CaSR-dependent, Akt/eNOS pathway activation | nih.gov |

| SHR Rats | 10 nM - 1 μM | Vasoconstriction | Endothelium- and CaSR-dependent | nih.gov |

| Rats | High Concentrations | Vasodilation | CaSR-independent | researchgate.net |

Influence on Vascular Remodeling

The calcimimetic R-568 (hydrochloride) has been investigated for its potential to mitigate vascular remodeling, a key pathological process in cardiovascular diseases often associated with chronic kidney disease (CKD). In a study involving uremic Sprague-Dawley rats, treatment with R-568 was shown to attenuate the thickening of the aortic wall, a hallmark of vascular remodeling. nih.gov Compared to vehicle-treated uremic rats which exhibited a significant increase in aortic wall thickness, the R-568-treated group showed a notable reduction in this parameter. nih.gov In contrast, treatment with calcitriol was found to increase aortic wall thickness in both sham-operated and uremic rats. nih.gov

Furthermore, the study highlighted the anti-proliferative effects of R-568 on vascular cells. The number of proliferating cells within the intima and media of the aorta was significantly lower in uremic rats treated with R-568 compared to those treated with calcitriol. nih.gov This suggests that R-568 may exert its beneficial effects on vascular remodeling by inhibiting the proliferation of vascular smooth muscle and endothelial cells. nih.gov The expression of the calcium-sensing receptor (CaSR), the molecular target of R-568, was found to be higher in the intima of both sham-operated and uremic rats treated with R-568. nih.gov

In vitro studies using human vascular smooth muscle cells (VSMCs) have provided further insights into the mechanisms underlying the effects of R-568 on vascular health. Treatment with R-568 was found to significantly reduce vascular calcification, a process closely linked to vascular remodeling. nih.govnih.gov This inhibitory effect on calcification was associated with an increase in the phosphorylation of extracellular signal-regulated kinase (ERK 1/2). nih.govnih.gov The importance of this signaling pathway was underscored by the finding that blocking ERK 1/2 phosphorylation completely abolished the inhibitory effects of R-568 on vascular calcification. nih.gov Additionally, R-568 treatment was associated with a reduction in apoptosis of VSMCs, a key driver of vascular calcification. nih.govnih.gov

Table 1: Effect of R-568 on Aortic Wall Thickness and Cell Proliferation in Uremic Rats

| Treatment Group | Aortic Wall Thickness | Proliferating Cells (Intima & Media) |

|---|---|---|

| Sham-operated + Vehicle | Baseline | Baseline |

| Uremic + Vehicle | Significantly thicker than sham | - |

| Uremic + R-568 | Lower than vehicle-treated uremic group | - |

| Uremic + Calcitriol | Increased compared to sham and uremic vehicle | Significantly higher than R-568 treated |

Data derived from a study on Sprague-Dawley rats with subtotal nephrectomy. nih.gov

Attenuation of Vasospasm in Subarachnoid Hemorrhage Models

Cerebral vasospasm is a life-threatening complication following subarachnoid hemorrhage (SAH), and research has explored the potential therapeutic role of R-568 in this context. nih.govresearchgate.net In a rat model of SAH induced by intracisternal blood injection, treatment with R-568 demonstrated a significant attenuation of vasospasm in the basilar arteries. nih.govresearchgate.net

Morphological analysis of the basilar arteries 48 hours after SAH revealed a 24.1% decrease in the perimeter and a 75.3% increase in wall thickness in the untreated SAH group compared to the sham surgery group. nih.govresearchgate.net In contrast, rats treated with R-568 immediately prior to the induction of SAH showed a considerably improved outcome, with only a 9.6% decrease in the basilar artery perimeter and a 29.6% increase in wall thickness. nih.govresearchgate.net These findings indicate that R-568 can substantially ameliorate the severe vasoconstriction characteristic of cerebral vasospasm. nih.govresearchgate.net

The mechanism underlying the beneficial effects of R-568 in this model appears to involve the PI3K/Akt/eNOS signaling pathway. nih.govresearchgate.net In the SAH rats, the expression levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and endothelial nitric oxide synthase (eNOS) were markedly decreased. nih.govresearchgate.net Treatment with R-568 resulted in a significant increase in the levels of these proteins, suggesting an activation of this pro-vasodilatory pathway. nih.govresearchgate.net The therapeutic effects of R-568 were partially blocked by Calhex-231, a calcilytic agent, and completely blocked by Wortmannin, a PI3K inhibitor, further implicating the CaSR and the PI3K/Akt/eNOS pathway in its mechanism of action. nih.gov Animal studies have shown that agents that upregulate PI3K/Akt signaling can inhibit neuronal apoptosis and inflammation. clinicalsurgeryjournal.comclinicalsurgeryjournal.com

Table 2: Morphological Changes in Basilar Artery 48h Post-SAH with and without R-568 Treatment

| Parameter | SAH Group (Untreated) | SAH + R-568 Group |

|---|---|---|

| Decrease in Perimeter | 24.1% | 9.6% |

| Increase in Wall Thickness | 75.3% | 29.6% |

Data based on a rat model of subarachnoid hemorrhage. nih.govresearchgate.net

Renal System Studies

Mitigation of Cyst Progression and Fibrosis in Polycystic Kidney Disease Models

The potential of R-568 to slow the progression of polycystic kidney disease (PKD) has been investigated in animal models. In a study using male Cy/+ rats, a model for autosomal dominant PKD (ADPKD), administration of R-568 from 20 to 38 weeks of age was associated with a reduction in cystic pathology. nih.gov This treatment appeared to inhibit the development of the large renal cysts that form in the later stages of the disease. nih.gov

Treatment with R-568, both alone and in combination with calcium, from 20 to 38 weeks resulted in significantly smaller kidneys and a lower cyst volume as a percentage of body weight compared to treatment with calcium alone. nih.gov Notably, between 34 and 38 weeks, the total kidney weight in the control group increased by 78%, while in the R-568 and R-568 plus calcium groups, there was no increase, suggesting an inhibition of disease progression. nih.gov

In addition to reducing cyst growth, R-568 also demonstrated an ability to decrease renal fibrosis, a key contributor to renal demise in PKD. nih.govmedscape.com The benefit of R-568 alone suggests that modulation of the calcium-sensing receptor may have direct inhibitory effects on late-stage cyst growth, potentially by increasing intracellular calcium. nih.gov In PCK rats and Pkd1RC/RC mice, a lower dose of R-568 was found to decrease intracellular cAMP levels through the activation of the calcium-sensing receptor, leading to reduced cyst progression. frontiersin.org Furthermore, R-568 showed an additive effect when combined with the V2 receptor antagonist lixivaptan (B1674903). frontiersin.orgmdpi.com

Table 3: Effect of R-568 on Kidney Weight and Cyst Volume in a Rat Model of ADPKD (20-38 weeks treatment)

| Treatment Group | Change in Total Kidney Weight (34-38 weeks) | Kidney and Cyst Volume (% of body weight) at 38 weeks |

|---|---|---|

| Control | +78% | - |

| R-568 | No increase | Significantly smaller than Ca alone |

| R-568 + Ca | No increase | Significantly smaller than Ca alone |

| Ca alone | +19% | - |

Data from a study on male Cy/+ rats. nih.gov

Effects on Kidney-Related Biochemical Parameters

In studies using the Cy/+ rat model of chronic kidney disease-mineral and bone disorder (CKD-MBD), R-568 has been shown to effectively modulate key biochemical parameters. oup.com In control animals, parathyroid hormone (PTH) levels increased over time. oup.comresearchgate.net However, all treatment groups, including R-568 alone, R-568 with calcium, and calcium alone, successfully suppressed PTH levels compared to the control group. oup.comresearchgate.net

Regarding serum calcium, R-568 treatment alone led to a decrease in plasma calcium levels over time compared to the control group. oup.comresearchgate.net Conversely, the group receiving only calcium supplementation experienced elevated calcium levels. oup.comresearchgate.net The combination of R-568 and calcium normalized serum calcium to levels comparable to the control animals. oup.comresearchgate.net

The effects on phosphorus levels were more complex. In the early stages of the disease (at 29 and 34 weeks), animals treated with R-568 alone exhibited an increase in plasma phosphorus compared to the control group. oup.comresearchgate.net However, by 38 weeks, their phosphorus levels returned to control levels. oup.comresearchgate.net In contrast, the groups treated with calcium alone or R-568 plus calcium showed a significant decrease in phosphorus compared to the control group at 38 weeks. oup.comresearchgate.net

Table 4: Changes in Key Biochemical Parameters in Cy/+ Rats with CKD-MBD

| Parameter | R-568 Treatment | R-568 + Calcium Treatment | Calcium Alone Treatment |

|---|---|---|---|

| PTH | Suppressed | Suppressed | Suppressed |

| Calcium | Decreased over time | Normalized | Increased |

| Phosphorus | Increased early, normalized by 38 weeks | Decreased at 38 weeks | Decreased at 38 weeks |

Data from a study on Cy/+ rats. oup.comresearchgate.net

Other Systemic and Organ-Specific Research

Induction of Apoptotic Cell Death in Neoplastic Cell Lines (e.g., Prostate Cancer)

The calcimimetic R-568 has been shown to induce apoptotic cell death in prostate cancer cell lines, suggesting a potential role in cancer therapeutics. nih.govnih.gov In studies using both androgen receptor-positive (LNCaP) and androgen receptor-negative (PC-3) prostate cancer cells, R-568 treatment significantly reduced cellular survival in a manner that was dependent on both the dose and duration of treatment. nih.govnih.gov

The cell death induced by R-568 was confirmed to be apoptotic, as evidenced by key molecular markers of apoptosis. nih.govnih.gov These include the processing of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, JC-1 staining revealed a disruption of the mitochondrial membrane potential, a characteristic feature of the intrinsic pathway of apoptosis. nih.govnih.gov

The pro-apoptotic effect of R-568 is dependent on the calcium-sensing receptor (CaSR), as knocking down CaSR significantly reduced the cytotoxicity induced by R-568. nih.govnih.gov The anti-apoptotic protein Bcl-xL was also identified as a key modulator of R-568-induced apoptosis. nih.govnih.gov Enforced expression of the Bcl-xL gene abolished the cell death induced by R-568, while the loss of Bcl-xL expression led to an increase in cell death in R-568-treated LNCaP cells. nih.gov These findings collectively indicate that R-568 triggers an intrinsic, mitochondria-related apoptotic pathway that is dependent on CaSR and modulated by the Bcl-xL anti-apoptotic pathway. nih.govnih.gov

Table 5: Pro-Apoptotic Effects of R-568 in Prostate Cancer Cells

| Cell Line | Effect of R-568 | Key Molecular Events |

|---|---|---|

| LNCaP (Androgen Receptor-Positive) | Reduced cellular survival (dose and time-dependent) | Caspase-3 processing, PARP cleavage, disruption of mitochondrial membrane potential |

| PC-3 (Androgen Receptor-Negative) | Reduced cellular survival (dose and time-dependent) | Caspase-3 processing, PARP cleavage, disruption of mitochondrial membrane potential |

Data from in vitro studies on human prostate cancer cell lines. nih.govnih.gov

Modulation of Inflammatory Gene Expression in Epithelial Cells (e.g., Colon Cancer)

The calcimimetic R-568, a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), has been shown to influence inflammatory processes within the colon. nih.govdntb.gov.ua Studies utilizing colon cancer cell lines, such as HT29 and Caco2, have been instrumental in elucidating these effects due to the lack of reliable native colon epithelial cell lines. nih.govresearcher.life

Activation of the CaSR in these cells by R-568 leads to significant alterations in their gene expression profiles, notably a pronounced upregulation of pro-inflammatory genes. nih.govresearchgate.net Specifically, the application of R-568 has been demonstrated to induce the expression of the inflammatory marker Interleukin-8 (IL-8). nih.govresearchgate.net This effect was confirmed to be mediated through the CaSR, as the S-enantiomer of R-568, which has a much lower affinity for the receptor, did not elicit the same response. nih.gov Furthermore, the pro-inflammatory effects of R-568 could be prevented by the use of a calcilytic, an allosteric CaSR antagonist. nih.govresearchgate.net

These findings suggest a potential role for the CaSR in mediating inflammatory responses in the colon, with R-568 serving as a key tool to probe these mechanisms. nih.govnih.gov The observed pro-inflammatory effects of CaSR activation in colon cancer cells highlight the complex and tissue-specific roles of this receptor. nih.govnih.gov

| Cell Line | Compound | Effect on Gene Expression |

| HT29 (CaSR-transfected) | R-568 | Upregulation of pro-inflammatory genes, including IL-8. nih.govresearchgate.net |

| HT29 (CaSR-transfected) | S-568 | No significant effect on IL-8 expression. nih.gov |

| HT29 (CaSR-transfected) | R-568 + Calcilytic | Prevention of IL-8 induction. nih.govresearchgate.net |

Potential Role in Osteogenic Differentiation of Mesenchymal Stem Cells

R-568 has been identified as a significant factor in promoting the osteogenic differentiation of mesenchymal stem cells (MSCs). nih.govplos.org This effect is mediated through the activation of the Calcium-Sensing Receptor (CaSR), which is constitutively expressed in various types of MSCs, including human amniotic fluid mesenchymal stem cells (hAFMSCs) and ovine amniotic fluid mesenchymal stem cells (oAFMSCs). nih.govplos.org

Studies have shown that treatment with R-568 enhances the differentiation of these stem cells into bone-forming osteoblasts. nih.govplos.org This is evidenced by the increased expression of key osteogenic markers such as alkaline phosphatase (ALP), runt-related transcription factor 2 (Runx2), and osteopontin (B1167477) (OPN). nih.gov The process is also associated with an increase in cell mineralization, a hallmark of bone formation. plos.org

The mechanism of action involves R-568 allosterically increasing the affinity of the CaSR for calcium, leading to the activation of downstream signaling pathways. plos.org This includes the stimulation of inositol (B14025) trisphosphate (IP3) and intracellular calcium levels. plos.org Furthermore, research suggests the involvement of the JAK2/STAT3 signaling pathway in CaSR-mediated osteogenic differentiation. researchgate.net The pro-osteogenic effects of R-568 can be reversed by CaSR inhibitors, confirming the receptor's central role in this process. plos.org

| Cell Type | Compound | Key Findings |

| Human Amniotic Fluid Mesenchymal Stem Cells (hAFMSCs) | R-568 | Enhanced osteogenic differentiation; Increased expression of ALP, Runx2, and OPN. nih.gov |

| Ovine Amniotic Fluid Mesenchymal Stem Cells (oAFMSCs) | R-568 | Increased cell mineralization and intracellular calcium; Upregulation of CaSR expression. plos.org |

| Bone Marrow Mesenchymal Stem Cells (BMSCs) | R-568 | Promotion of osteogenic differentiation via the CaSR-JAK2/STAT3 signaling pathway. researchgate.net |

Effects on Intestinal Electrolyte Secretion

The calcimimetic R-568 has demonstrated significant effects on intestinal electrolyte secretion, primarily through its activation of the Calcium-Sensing Receptor (CaSR). physiology.orgnih.gov Research indicates that R-568 can reverse cholera toxin-induced intestinal electrolyte secretion.

In the colon, CaSR activation by R-568 has a dual regulatory role on bicarbonate (HCO3−) secretion. physiology.org It stimulates Cl−- and short-chain fatty acid (SCFA)-dependent HCO3− secretion under basal conditions. physiology.org Conversely, it inhibits cAMP-dependent HCO3− secretion, such as that induced by forskolin. physiology.orgnih.gov This differential regulation suggests that the CaSR can fine-tune intestinal ion transport based on the physiological state. physiology.org

Furthermore, studies have shown that CaSR activation by R-568 inhibits secretagogue-induced Cl− secretion in the rat colon. physiology.org This effect may be mediated directly by inhibiting the basolateral Na+-K+-2Cl− cotransporter or indirectly through the enteric nervous system. physiology.org The ability of R-568 to modulate these transport mechanisms has led to the proposal of its potential as an anti-diarrheal agent. nih.gov

| Condition | Compound | Effect on Intestinal Secretion |

| Basal (Rat Distal Colon) | R-568 | Stimulated lumen Cl−- and SCFA-dependent HCO3− secretion. physiology.org |

| Forskolin-stimulated (Rat Distal Colon) | R-568 | Inhibited cAMP-dependent HCO3− secretion. physiology.orgnih.gov |

| Cholera Toxin-induced | R-568 | Reversed intestinal electrolyte secretion. |

Investigations in Pulmonary Arterial Hypertension Pathogenesis

While direct investigations of R-568 in the pathogenesis of pulmonary arterial hypertension (PAH) are not extensively detailed in the provided search results, the literature on PAH pathogenesis provides a context for potential areas of investigation. PAH is a complex disease characterized by vascular remodeling, vasoconstriction, and inflammation of the pulmonary arteries. nih.govjacc.orgnih.gov

The pathophysiology of PAH involves multiple cell types and signaling pathways. jacc.orgrevportcardiol.org Key features include a pro-proliferative and anti-apoptotic state of vascular cells, mitochondrial abnormalities, and dysregulated signaling pathways, such as those involving bone morphogenetic protein receptor type II (BMPR2). nih.gov Inflammation also plays a significant role, with elevated levels of cytokines like interleukins and tumor necrosis factor. nih.govsmw.ch

Given that R-568 is an allosteric modulator of the Calcium-Sensing Receptor (CaSR), its potential role in PAH would likely be linked to the expression and function of CaSR in the pulmonary vasculature. While the provided information does not specify research on R-568 in PAH models, the known effects of CaSR on cell proliferation and inflammation in other tissues suggest a plausible, though yet unexplored, connection. nih.govnih.gov

Role in Bone Fracture Healing

The compound R-568, through its activation of the Calcium-Sensing Receptor (CaSR), is implicated in the process of bone fracture healing. Normal fracture healing is a complex physiological process that involves three main stages: inflammatory, reparative, and remodeling. radiopaedia.org This process relies on the viability of bone fragments, mechanical rest, and the absence of infection. radiopaedia.org

Mesenchymal stem cells play a crucial role by differentiating into chondroblasts and osteoblasts, which are essential for forming the callus that bridges the fracture gap. radiopaedia.org The CaSR is expressed in chondrocytes and osteoblasts, and its activation is required for callus maturation and fracture healing.

Studies have shown that calcimimetics like R-568 can positively modulate bone cell metabolism via the CaSR. plos.org By promoting the osteogenic differentiation of mesenchymal stem cells, as detailed in section 3.4.3, R-568 can potentially enhance the reparative phase of fracture healing. This suggests that targeting the CaSR with agonists like R-568 could be a beneficial strategy for promoting bone repair. plos.org

| Stage of Fracture Healing | Potential Role of R-568 (via CaSR activation) |

| Inflammatory | Not explicitly detailed in provided results. |

| Reparative | May enhance this stage by promoting osteogenic differentiation of mesenchymal stem cells and callus formation. plos.org |

| Remodeling | Not explicitly detailed in provided results. |

Advanced Research Methodologies and Experimental Models in R 568 Hydrochloride Studies

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of R-568, including its impact on organ systems and in the context of complex diseases.

Rodent models that mimic chronic kidney disease (CKD) and its complication of secondary hyperparathyroidism (sHPT) have been pivotal in evaluating the therapeutic potential of R-568.

Subtotally Nephrectomized (SNX) Rats: This model, created by surgically removing a portion of the kidneys, induces chronic renal insufficiency. physiology.orgnih.gov In SNX rats, R-568 has been shown to effectively lower PTH levels. physiology.orgnih.gov Furthermore, treatment with R-568 ameliorated kidney damage, as indicated by reduced albuminuria and improvements in glomerular morphology. physiology.orgnih.gov

Adenine-Induced Uremic Rats: A diet high in adenine (B156593) induces severe renal insufficiency and sHPT in rats. nih.gov In this model, R-568 administration markedly reduced elevated PTH levels. nih.gov These studies have been valuable for investigating the link between sHPT and cardiovascular complications like aortic valve calcification. nih.gov

Cy/+ Rats: The Han:SPRD CY/+ rat is a model of autosomal dominant polycystic kidney disease (ADPKD) that spontaneously develops progressive CKD and sHPT. oup.comnih.gov In this model, R-568 was effective in lowering PTH levels and was shown to reduce ectopic calcification in the aorta and myocardium. oup.com Interestingly, R-568 treatment was also associated with a reduction in renal cystic enlargement in the later stages of the disease. nih.gov

Diet-Induced Hyperparathyroidism: Rats fed a high-phosphorus diet develop severe sHPT. nih.gov In this model, R-568 has been shown to prevent the increase in serum PTH levels and also to prevent parathyroid gland hyperplasia, demonstrating a direct effect on parathyroid cell proliferation. nih.gov

Table 3: Rodent Models of Renal Insufficiency and sHPT in R-568 Research

Given the strong link between CKD and cardiovascular disease, various models have been used to explore the cardiovascular effects of R-568.

Vascular Calcification Models: Uremic rat models, often induced by high adenine and/or high phosphorus diets, develop significant vascular calcification. nih.govoup.comahajournals.org In these models, R-568 has been shown to attenuate media calcification and the proliferation of vascular smooth muscle and endothelial cells. nih.gov Studies in uremic apolipoprotein E-deficient (ApoE-/-) mice, a model of atherosclerosis, have shown that R-568 can delay the progression of both aortic calcification and atherosclerosis. mdpi.com However, some studies have noted that short-term therapy with R-568 may ameliorate sHPT but not prevent aortic valve calcification in uremic rats. nih.gov

Hypertension Models: The spontaneously hypertensive rat (SHR) is a genetic model of hypertension. Studies using mesenteric vascular beds from SHRs have investigated the vasodilatory effects of R-568. nih.gov The compound has been shown to reduce blood pressure and improve aortic remodeling in spontaneously hypertensive rats. rndsystems.com

Vasospasm Models: A rat model of subarachnoid hemorrhage (SAH) is used to study cerebral vasospasm. researchgate.net In this model, R-568 has been shown to attenuate SAH-induced vasospasm. researchgate.net The therapeutic effect is suggested to be mediated through the PI3K/Akt/eNOS signaling pathway. researchgate.net

Table 4: Cardiovascular Disease Models in R-568 Research

Polycystic Kidney Disease Models

The calcimimetic R-568 has been investigated for its potential therapeutic effects in animal models of polycystic kidney disease (PKD). In the male Cy/+ rat model of autosomal dominant polycystic kidney disease (ADPKD), which develops progressive chronic kidney disease (CKD) and secondary hyperparathyroidism, R-568 has been shown to be effective in mitigating late-stage cyst growth. nih.gov Treatment of these rats from 20 to 38 weeks of age resulted in a reduction of the cystic pathology. nih.gov Specifically, R-568 treatment inhibited the formation of large cysts that typically appear late in the disease's progression in this model. nih.gov

The proposed mechanisms for R-568's beneficial effects in PKD are multifaceted. They include lowering parathyroid hormone (PTH) secretion, which may in turn reduce cyclic adenosine (B11128) monophosphate (cAMP) levels and slow the proliferation of cystic epithelial cells. nih.gov Another potential mechanism is the direct elevation of intracellular calcium in cystic epithelia through the activation of the calcium-sensing receptor (CaSR), which could counteract the abnormally low cellular calcium concentrations observed in these cells. nih.gov

Recent studies have also explored combination therapies. In both PCK rat and Pkd1RC/RC mouse models of PKD, the combination of R-568 with the vasopressin V2 receptor (V2R) antagonist lixivaptan (B1674903) resulted in a significant reduction in kidney weight, cyst volume, and fibrosis compared to untreated animals. researchgate.net

The following table summarizes the effects of R-568 in a rat model of ADPKD.

Table 1: Effects of R-568 in a Rat Model of Autosomal Dominant Polycystic Kidney Disease

| Treatment Group | Age (weeks) | Key Findings | Reference |

|---|---|---|---|

| R-568 | 20-38 | Reduced cystic pathology; inhibited development of large cysts. | nih.gov |

| R-568 + Calcium Gluconate | 20-34 | Effective in reducing PTH. | nih.gov |

| Calcium Gluconate alone | 20-34 | Effective in reducing PTH. | nih.gov |

| Lixivaptan + R-568 (PCK rats) | 7 weeks (from 4 weeks of age) | Decreased kidney weight by 20%, cyst volume by 49%, and fibrosis by 73% compared to control. | researchgate.net |

| Lixivaptan + R-568 (Pkd1RC/RC mice) | 13 weeks (from 4 weeks of age) | Decreased kidney weight by 20%, cyst volume by 56%, and fibrosis by 69% compared to control. | researchgate.net |

Specialized Disease Induction Models (e.g., Subarachnoid Hemorrhage)

The therapeutic potential of R-568 has been examined in a rat model of subarachnoid hemorrhage (SAH)-induced cerebral vasospasm. researchgate.netnih.gov In this model, SAH is induced by an intracisternal injection of blood. researchgate.net Treatment with R-568 administered intracisternally immediately before the experimental SAH demonstrated a significant improvement in vasospasm of the basilar arteries. researchgate.netnih.gov

Morphological analysis revealed that in the SAH group, the perimeters of basilar arteries were decreased by 24.1% and the wall thickness increased by 75.3% compared to the control group. nih.gov With R-568 treatment, these changes were significantly attenuated, with a 9.6% decrease in perimeter and a 29.6% increase in wall thickness, respectively. nih.gov

The mechanism underlying the beneficial effects of R-568 in this model involves the PI3K/Akt/eNOS signaling pathway. researchgate.netnih.gov R-568 treatment led to a significant increase in the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and endothelial nitric oxide synthase (eNOS) protein expression, which were markedly decreased in the SAH rats. nih.gov The positive effects of R-568 were partially blocked by Calhex-231, a calcilytic agent, and completely blocked by Wortmannin, a PI3K inhibitor. researchgate.netnih.gov

Table 2: Morphological Changes in Basilar Arteries in a Rat Model of Subarachnoid Hemorrhage

| Group | Change in Perimeter (%) | Change in Wall Thickness (%) | Reference |

|---|---|---|---|

| SAH only | -24.1 | +75.3 | nih.gov |

| SAH + R-568 | -9.6 | +29.6 | nih.gov |

Biochemical and Molecular Biology Techniques

Receptor Functional Assays and Potency Determination

The functional activity and potency of R-568 are primarily assessed through its action on the calcium-sensing receptor (CaSR). R-568 is characterized as a positive allosteric modulator of the CaSR, meaning it enhances the receptor's sensitivity to its endogenous ligand, extracellular calcium (Ca2+). pnas.org

Functional assays typically involve measuring the intracellular signaling events downstream of CaSR activation. One common method is the measurement of inositol (B14025) phosphate-one (IP1) accumulation, which is a downstream product of Gq/11 protein activation, a primary signaling pathway for the CaSR. biorxiv.orgnih.gov In these assays, R-568 demonstrates the ability to shift the concentration-response curve for extracellular Ca2+ to the left, indicating an increase in the potency of Ca2+ in activating the receptor. pnas.orgbiorxiv.org For instance, in bovine parathyroid cells, R-568 decreased the IC50 value for the inhibition of PTH secretion by extracellular Ca2+ from 0.97 mM to 0.36 mM. pnas.org

The stereoselectivity of R-568 is a key aspect of its pharmacology, with the R-enantiomer being significantly more potent than the S-enantiomer. pnas.org In bovine parathyroid cells, the R-enantiomer of a related compound was about 100-fold more potent than the S-enantiomer in increasing intracellular Ca2+ concentration. pnas.org Similarly, for R-568, the R-enantiomer is approximately 10-fold more potent than its S-enantiomer in HEK 293 cells expressing the human CaSR. pnas.org

Intracellular Ion Concentration Measurement

The effect of R-568 on intracellular calcium ion concentration ([Ca2+]i) is a fundamental aspect of its mechanism of action and is routinely measured in various cell types. The most common technique for measuring [Ca2+]i involves the use of fluorescent calcium indicators, such as Fura-2/AM or Fluo-3. pnas.orgnih.gov

In cells expressing the CaSR, such as parathyroid cells and HEK 293 cells transfected with the human CaSR, R-568 causes a concentration-dependent increase in [Ca2+]i in the presence of extracellular Ca2+. pnas.org This effect is stereoselective, with the R-enantiomer being more potent. pnas.org Importantly, R-568 is typically inactive in the absence of extracellular Ca2+, highlighting its role as a positive allosteric modulator rather than a direct agonist. pnas.org

Studies in human umbilical vein endothelial cells (HUVECs) have also shown that R-568 can induce a dose-dependent increase in [Ca2+]i, leading to the mobilization of Ca2+ from intracellular stores. nih.govplos.org This effect was observed with both the R- and S-enantiomers and was not blocked by the CaSR negative modulator Calhex-231, suggesting a potential CaSR-independent mechanism in this cell type. nih.govplos.org

The following table summarizes the effects of R-568 on intracellular calcium concentration.

Table 3: Effect of R-568 on Intracellular Calcium Concentration ([Ca2+]i)

| Cell Type | Method | Key Findings | Reference |

|---|---|---|---|

| Bovine Parathyroid Cells | Fura-2 | R-568 potentiated the effects of extracellular Ca2+ on [Ca2+]i. | pnas.org |

| HEK 293 cells (expressing human CaSR) | Fluo-3 | R-568 caused a concentration-dependent increase in [Ca2+]i. The R-enantiomer was ~10-fold more potent than the S-enantiomer. | pnas.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Fura-2/AM | R-568 caused a dose-dependent increase in [Ca2+]i by mobilizing Ca2+ from intracellular stores. | nih.gov |

Gene and Protein Expression Analysis (e.g., mRNA, Western Blot, Immunofluorescence)

The influence of R-568 on gene and protein expression has been investigated using various molecular biology techniques, including real-time PCR for mRNA quantification, Western blotting for protein levels, and immunofluorescence for protein localization.

A notable finding is the effect of R-568 on the expression of the vitamin D receptor (VDR). In vitro studies using cultured rat parathyroid glands demonstrated that R-568 caused a dose-dependent increase in VDR mRNA expression. physiology.orgresearchgate.net This effect was also observed in vivo in Wistar rats. physiology.org Western blot analysis confirmed that R-568 treatment also increased VDR protein levels in normal rat parathyroid glands and in human parathyroid glands with diffuse hyperplasia. physiology.orgresearchgate.net

In the context of SAH models, Western blotting has been crucial in elucidating the mechanism of R-568's action. Treatment with R-568 was shown to significantly increase the protein expression of eNOS and the ratios of p-PI3K/PI3K and p-Akt/Akt in the basilar arteries of rats subjected to SAH. researchgate.netnih.gov

Immunofluorescence studies in HUVECs have been used to examine the expression and localization of the CaSR. These studies revealed that while CaSR protein is expressed in HUVECs, it is primarily located in the cytoplasm, with an absence of functional CaSR dimers on the plasma membrane. nih.govresearchgate.net

Table 4: Effects of R-568 on Gene and Protein Expression

| Target Gene/Protein | Cell/Tissue Type | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Vitamin D Receptor (VDR) mRNA | Rat Parathyroid Glands (in vitro) | Real-time PCR | Dose-dependent increase in VDR mRNA expression. | physiology.orgresearchgate.net |

| Vitamin D Receptor (VDR) protein | Rat and Human Parathyroid Glands | Western Blot | Increased VDR protein levels. | physiology.orgresearchgate.net |

| eNOS, p-PI3K, p-Akt | Rat Basilar Artery (SAH model) | Western Blot | Increased protein expression/phosphorylation. | researchgate.netnih.gov |

| Calcium-Sensing Receptor (CaSR) | Human Umbilical Vein Endothelial Cells (HUVECs) | Immunofluorescence, Western Blot | CaSR protein expressed but mainly in the cytoplasm. | nih.govresearchgate.net |

Enzyme Activity and Phosphorylation Studies

The impact of R-568 on enzyme activity and phosphorylation cascades is a critical area of investigation, particularly in understanding its downstream signaling effects.

In studies related to its vascular effects, R-568 has been shown to stimulate the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177 (eNOS-ser1177) in HUVECs. plos.org This phosphorylation is indicative of eNOS activation. The stimulation of eNOS-ser1177 phosphorylation by R-568 was dose-dependent and occurred with both the R- and S-enantiomers, suggesting a lack of stereoselectivity in this particular response. plos.org This effect was also independent of the CaSR antagonist Calhex-231, pointing towards a CaSR-independent mechanism in endothelial cells. plos.org

In the context of the SAH model, R-568 treatment led to increased phosphorylation of Akt, a key kinase in the PI3K/Akt signaling pathway. researchgate.netresearchgate.net This increased Akt phosphorylation is consistent with the observed increase in eNOS expression and the vasodilatory effects of R-568.

Furthermore, research on the CaSR itself has revealed that its activation by agonists like Ca2+ and positive allosteric modulators like R-568 can lead to the phosphorylation of downstream kinases such as ERK1/2. biorxiv.org

Table 5: Compounds Mentioned in the Article | Compound Name | | | :--- | | R-568 (hydrochloride) | | Calcitriol (B1668218) | | Calhex-231 | | Calcium Gluconate | | Cinacalcet | | Lixivaptan | | Nimodipine | | NPS R-467 | | Ramipril | | Tolvaptan | | Wortmannin |

Cell Viability, Proliferation, and Apoptosis Assays

The investigation of R-568's effects at the cellular level has heavily relied on a variety of assays to determine its influence on cell viability, the rate of cell proliferation, and the induction of programmed cell death (apoptosis).

In studies involving prostate cancer cell lines (LNCaP and PC-3), researchers have utilized several methods to assess cellular survival following treatment with R-568. nih.govnih.gov These include the MTT assay, which measures metabolic activity as an indicator of cell viability, the trypan blue exclusion assay to differentiate between live and dead cells, and fluorescent Live/Dead assays for direct visualization of cell viability. nih.gov These studies have demonstrated that R-568 treatment significantly reduces the survival of cultured prostate cancer cells in a manner that is dependent on both the dose and the duration of treatment. nih.govnih.gov

To determine if the observed cell death was due to apoptosis, Western blot analysis has been employed to detect key apoptotic markers. nih.govnih.gov The processing of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) are hallmark events in the apoptotic cascade. nih.gov Evidence of caspase-3 processing and PARP cleavage in R-568-treated cells confirms that the compound induces apoptosis. nih.govnih.gov Furthermore, JC-1 staining has been used to evaluate changes in the mitochondrial membrane potential, another critical event in the intrinsic pathway of apoptosis. nih.govnih.gov A shift in JC-1 fluorescence indicates mitochondrial depolarization, a key step in R-568-induced apoptosis. nih.gov Knockdown of the calcium-sensing receptor (CaSR) was found to significantly reduce the cytotoxic effects of R-568, indicating the receptor's crucial role in mediating these apoptotic effects. nih.gov

In the context of vascular smooth muscle cells (VSMCs), a key driver of vascular calcification is apoptosis. nih.gov The transferase-mediated dUTP nick-end labeling (TUNEL) assay has been a critical tool in examining the effects of R-568 on apoptosis during vascular calcification. nih.gov Studies have shown that VSMCs exposed to conditions that promote calcification exhibit increasing rates of apoptosis. nih.gov However, treatment with R-568 has been associated with a reduction in apoptosis at various time points, suggesting that the compound promotes VSMC survival. nih.gov

Research on parathyroid cells has also highlighted the anti-proliferative effects of R-568. In rats with renal insufficiency, R-568 has been shown to inhibit parathyroid cell proliferation. tocris.com This has significant implications for the management of secondary hyperparathyroidism, a condition characterized by parathyroid gland enlargement and excessive parathyroid hormone (PTH) secretion. oup.com

Table 1: Effects of R-568 on Cellular Processes

| Cell Type | Assay | Finding | Reference |

|---|---|---|---|

| Prostate Cancer Cells (LNCaP, PC-3) | MTT, Trypan Blue, Live/Dead Assays | Reduced cellular survival in a dose- and time-dependent manner. | nih.govnih.gov |

| Prostate Cancer Cells (LNCaP, PC-3) | Western Blot (Caspase-3, PARP), JC-1 Staining | Induction of apoptosis via a mitochondria-related pathway dependent on the calcium-sensing receptor. | nih.gov |

| Vascular Smooth Muscle Cells | TUNEL Assay | Reduced apoptosis during vascular calcification. | nih.gov |

| Parathyroid Cells | Not specified | Inhibition of cell proliferation in rats with renal insufficiency. | tocris.comoup.com |

Histological and Morphometric Analyses

Histological and morphometric analyses have been instrumental in understanding the in vivo effects of R-568 on tissue structure and pathology, particularly in the context of hyperplastic growth, calcification, and vascular changes.

A significant area of investigation for R-568 has been its impact on parathyroid gland hyperplasia, a common complication of chronic kidney disease. oup.comoup.com In rodent models of secondary hyperparathyroidism, the assessment of parathyroid hyperplasia often involves measuring the number of proliferating cell nuclear antigen (PCNA)-positive cells within the parathyroid glands. oup.comoup.com PCNA is a marker for cell proliferation, and its quantification provides a direct measure of hyperplastic growth. oup.com

Studies have demonstrated that in 5/6 nephrectomized rats, a model for chronic kidney disease, there is a marked increase in PCNA-positive cells in the parathyroid glands compared to sham-operated controls. oup.com Treatment with R-568 has been shown to prevent this increase in parathyroid cell proliferation. oup.com In addition to inhibiting proliferation, these treatments also lead to a significant reduction in parathyroid gland weight in R-568-treated animals compared to those receiving a vehicle. oup.com These findings suggest that R-568 can effectively control the development of parathyroid hyperplasia. oup.com Furthermore, research indicates that the inhibitory effect of R-568 on parathyroid cell proliferation occurs regardless of whether it is administered intermittently or persistently. oup.com

The effect of R-568 on ectopic calcification has been a major focus of research, particularly in the context of vascular and soft tissue mineralization that occurs in uremic conditions. nih.gov In uremic rat models, the evaluation of tissue calcification involves both biochemical and histological methods. oup.com

Biochemically, the calcium and phosphorus content of tissues such as the thoracic aorta is analyzed and expressed as micrograms per gram of tissue. oup.com Histologically, von Kossa staining is a widely used technique to visualize calcium deposits in tissue sections. nih.gov This method allows for a qualitative and semi-quantitative assessment of calcification. nih.gov

Studies in uremic rats have shown that while treatment with calcitriol can induce significant vascular calcification, R-568 administration does not. nih.gov In fact, when R-568 is given concurrently with calcitriol, it has been found to reduce aortic calcium content compared to treatment with calcitriol alone. nih.gov R-568 has also been shown to decrease calcitriol-induced aortic calcification in rats that have undergone 5/6 nephrectomy. frontiersin.org In vitro studies using human vascular smooth muscle cells have further corroborated these findings, showing that R-568 significantly inhibits mineralization. oup.comoup.com This inhibitory effect is believed to be mediated through the direct activation of the calcium-sensing receptor in vascular cells. oup.com

Table 2: Impact of R-568 on Aortic Calcium Content in Uremic Rats

| Treatment Group | Aortic Calcium (mg/g tissue) - Day 14 | Aortic Calcium (mg/g tissue) - Day 56 | Reference |

|---|---|---|---|

| Calcitriol alone | 4.2 +/- 1.2 | 11.4 +/- 0.7 | nih.gov |

| Calcitriol + R-568 | 1.9 +/- 0.2 | 7.5 +/- 1.4 | nih.gov |